3-(Dodecylsulfinyl)propanoic acid
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Overview
Description
3-(Dodecylsulfinyl)propanoic acid is an organic compound with the molecular formula C15H30O3S and a molecular weight of 290.46 g/mol This compound is characterized by the presence of a dodecylsulfinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dodecylsulfinyl)propanoic acid typically involves the sulfoxidation of dodecyl sulfide followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to achieve the sulfoxidation step. The subsequent introduction of the propanoic acid group can be accomplished through various organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Dodecylsulfinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions at the sulfoxide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products Formed:
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Propanoic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
3-(Dodecylsulfinyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dodecylsulfinyl)propanoic acid involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the long dodecyl chain allows for integration into lipid bilayers, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
3-(Dodecylthio)propanoic Acid: Similar structure but with a thioether group instead of a sulfoxide.
3-(Dodecylsulfonyl)propanoic Acid: Contains a sulfone group, representing a higher oxidation state.
3-(Dodecylamino)propanoic Acid: Features an amino group, leading to different chemical properties and reactivity.
Uniqueness: 3-(Dodecylsulfinyl)propanoic acid is unique due to its sulfoxide group, which imparts distinct redox properties and reactivity compared to its thioether and sulfone analogs. This makes it a valuable compound for studying redox chemistry and developing applications that leverage its oxidative and reductive capabilities .
Properties
IUPAC Name |
3-dodecylsulfinylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3S/c1-2-3-4-5-6-7-8-9-10-11-13-19(18)14-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLRMORKQMVCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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